L-LEUCINE-N-FMOC (5,5,5-D3)

Stable Isotope Labeling Quantitative Proteomics LC-MS Internal Standard

This deuterated building block delivers a +3 Da mass shift, critical for isotope dilution MS in complex matrices. The defined methyl-d3 labeling minimizes interference from natural 13C isotopomers, ensuring precise quantification. Essential for synthesizing internal standards in targeted proteomics (MRM/SRM) and metabolic flux studies. Choose high isotopic purity (99 atom% D) for reliable, reproducible data.

Molecular Formula
Molecular Weight 356.4
Cat. No. B1580016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE-N-FMOC (5,5,5-D3)
Molecular Weight356.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine-N-FMOC (5,5,5-D3): A Deuterated Amino Acid Building Block for Quantitative Mass Spectrometry


L-Leucine-N-FMOC (5,5,5-D3), also known as Fmoc-Leu-OH-5,5,5-d3 or Fmoc-leucine-d3 (CAS 538372-74-6), is a stable isotope-labeled derivative of the essential branched-chain amino acid L-leucine [1]. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino moiety and three deuterium atoms specifically incorporated at the 5,5,5-positions (methyl-d3) of the leucine side chain . This deuterated analog is designed primarily for solid-phase peptide synthesis (SPPS) of isotopically labeled peptides that serve as internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS)-based proteomics and metabolomics .

Why Unlabeled Fmoc-Leu-OH or Other Isotopologues Cannot Substitute for L-Leucine-N-FMOC (5,5,5-D3) in Quantitative LC-MS Workflows


Generic substitution of L-Leucine-N-FMOC (5,5,5-D3) with unlabeled Fmoc-Leu-OH or alternative isotopologues (e.g., D10, 13C6,15N) is analytically unsound due to fundamental differences in isotopic purity, mass spectrometric behavior, and validation status. Unlabeled Fmoc-Leu-OH co-elutes with the target analyte and produces indistinguishable mass signals, rendering absolute quantification impossible [1]. While alternative isotopologues exist, the specific D3 labeling provides a defined +3 Da mass shift that minimizes spectral overlap with naturally occurring 13C isotopomers of the unlabeled analyte, a critical advantage in complex biological matrices [2]. Furthermore, each isotopologue possesses distinct isotopic enrichment (99 atom % D for D3 vs. variable purity for D10 ) and chromatographic behavior that can affect quantification accuracy. Substitution with non-validated analogs introduces uncharacterized bias in isotope dilution mass spectrometry (IDMS) workflows [3].

L-Leucine-N-FMOC (5,5,5-D3): Quantitative Differentiation from Unlabeled and Alternative Isotopologue Analogs


Isotopic Enrichment: 99 atom % D Purity Versus Unlabeled Fmoc-Leu-OH

L-Leucine-N-FMOC (5,5,5-D3) is certified at an isotopic enrichment of 99 atom % D, whereas the unlabeled analog Fmoc-Leu-OH (CAS 35661-60-0) contains no deuterium (0 atom % D) . This 99% isotopic purity minimizes 'light' contamination that can compromise the lower limit of quantification (LLOQ) in targeted proteomics assays [1].

Stable Isotope Labeling Quantitative Proteomics LC-MS Internal Standard

Defined Mass Shift: +3 Da Differential Versus Unlabeled Fmoc-Leu-OH

L-Leucine-N-FMOC (5,5,5-D3) exhibits a characteristic mass shift of M+3 relative to unlabeled Fmoc-Leu-OH (M) . This +3 Da shift is optimal for minimizing isotopic cross-talk with the naturally abundant M+2 isotopomer (from two 13C atoms) of the unlabeled analyte, which occurs with ~3% relative abundance in leucine-containing peptides . In contrast, the D10 isotopologue (M+10) may introduce retention time shifts due to deuterium isotope effects [1].

Mass Spectrometry Isotopologue Resolution Spectral Interference

Chemical Purity: ≥99% Assay by CP Versus Lower Purity Alternatives

L-Leucine-N-FMOC (5,5,5-D3) is supplied with a certified chemical purity of 99% (CP) and ≥99% isotopic enrichment . This dual purity specification surpasses that of many alternative isotopologues (e.g., Fmoc-leucine-d10 with 98% atom D enrichment ) and is essential for minimizing the introduction of unlabeled peptide contaminants during SPPS.

Peptide Synthesis Chemical Purity Procurement Specification

Orthogonal Physical Characterization: Optical Rotation as Identity Marker

L-Leucine-N-FMOC (5,5,5-D3) exhibits a specific optical rotation of [α]20/D = -25° (c = 0.5 in DMF) . This value is identical to that of unlabeled Fmoc-Leu-OH , confirming retention of the L-configuration and providing a robust orthogonal identity test absent from typical MS-only characterization.

Quality Control Chiral Purity Compound Identity

Validated Application Scenarios for L-Leucine-N-FMOC (5,5,5-D3) in Quantitative Bioanalysis and Peptide Synthesis


Synthesis of Stable Isotope-Labeled (SIL) Peptide Internal Standards for Absolute Quantification (AQUA) Workflows

L-Leucine-N-FMOC (5,5,5-D3) is the building block of choice for SPPS of deuterated tryptic peptides used as internal standards in targeted proteomics (e.g., MRM/SRM assays) [1]. The +3 Da mass shift enables precise quantification of endogenous leucine-containing peptides by isotope dilution LC-MS/MS, correcting for matrix effects, ionization variability, and sample losses [2].

Metabolic Flux Analysis and Protein Turnover Studies Using Deuterium Tracers

Incorporation of L-Leucine-N-FMOC (5,5,5-D3) into synthetic peptides facilitates the study of protein synthesis and degradation rates via metabolic labeling with deuterated leucine . The high isotopic purity (99 atom % D) ensures accurate measurement of fractional synthesis rates without interference from natural abundance isotopologues [3].

Preparation of Heavy Isotope-Labeled Peptide Libraries for Biomarker Validation

The compound is used to generate panels of heavy labeled peptide standards for verifying candidate biomarkers in plasma, urine, or tissue lysates [4]. Its consistent optical rotation and high chemical purity guarantee reproducible synthesis of multiple peptide variants, critical for multiplexed LC-MS assays .

Technical Documentation Hub

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